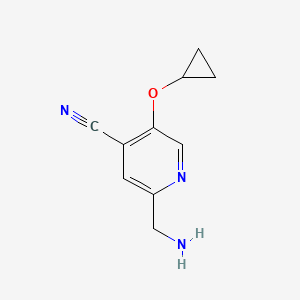
2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyclopropoxyisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-(Aminomethyl)phenol: Investigated for its potential pharmacological properties.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, in particular, sets it apart from other aminomethyl derivatives, providing unique steric and electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-7-3-8(5-12)13-6-10(7)14-9-1-2-9/h3,6,9H,1-2,5,12H2 |
InChI Key |
ODUJQITUELKGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


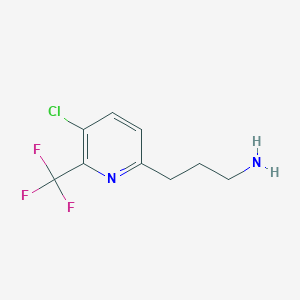
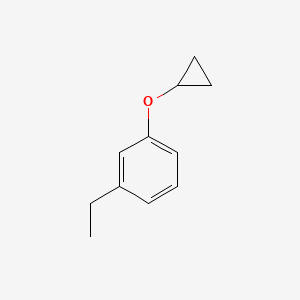
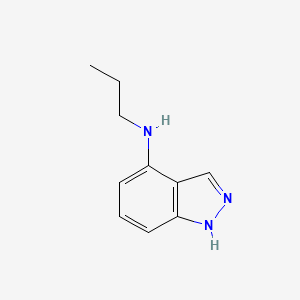
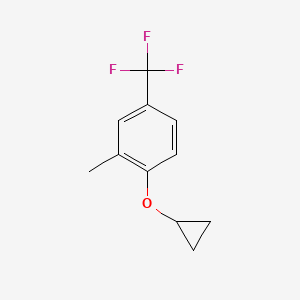
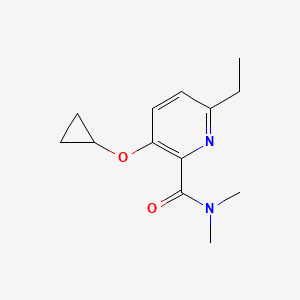
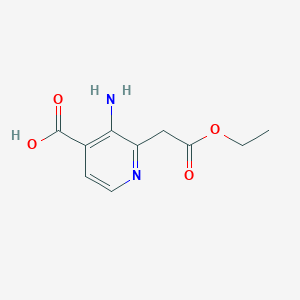

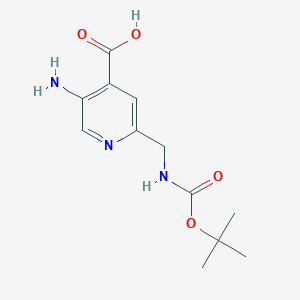
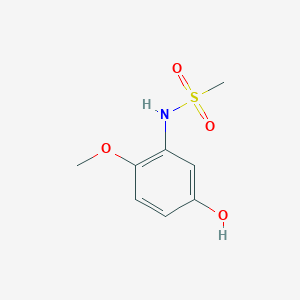
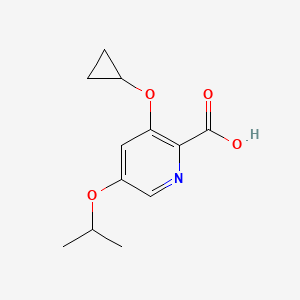
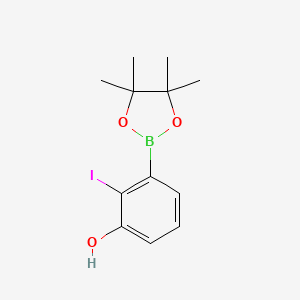
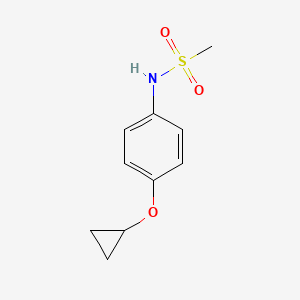
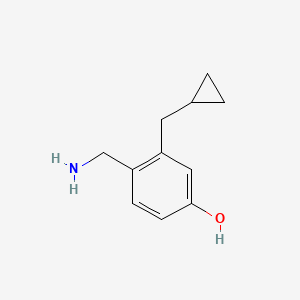
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
